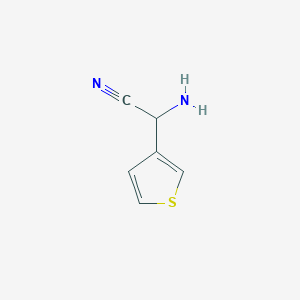

2-Amino-2-(thiophen-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

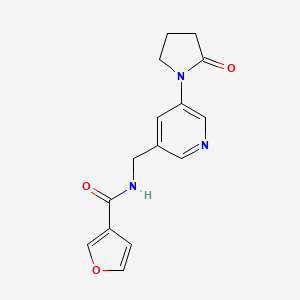

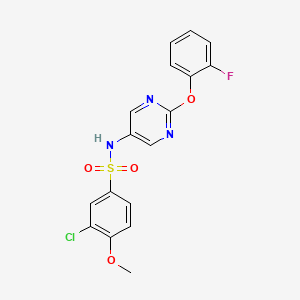

2-Amino-2-(thiophen-3-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S and a molecular weight of 138.19 . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Amino-2-(thiophen-3-yl)acetonitrile, often involves condensation reactions. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 2-Amino-2-(thiophen-3-yl)acetonitrile consists of a thiophene ring attached to an acetonitrile group with an amino group at the 2-position . The InChI code for this compound is 1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 .Physical And Chemical Properties Analysis

2-Amino-2-(thiophen-3-yl)acetonitrile is a liquid at room temperature . It has a predicted melting point of 72.23°C and a predicted boiling point of approximately 262.4°C at 760 mmHg . Its density is predicted to be around 1.3 g/cm^3, and it has a refractive index (n20D) of 1.60 .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

This compound is used in the synthesis of thiophene derivatives that are biologically active. These derivatives have been studied for their potential medicinal properties, including anti-inflammatory and serotonin antagonist activities, which can be useful in treating conditions like Alzheimer’s disease .

Structural Investigation and Analysis

Researchers utilize 2-Amino-2-(thiophen-3-yl)acetonitrile in structural investigations, including Hirshfeld surface analysis, to understand molecular interactions and properties .

DNA Interaction Studies

The compound has been used in thermal denaturation studies of DNA, which helps in understanding the interaction between small molecules and nucleic acids .

Electrochemical Applications

It finds application in electrochemical studies due to its conductive properties, particularly in the preparation of potentiostatically prepared films for current density analysis .

Synthesis of Thiophene Ring

Acetylenic esters derived from this compound serve as precursors for constructing thiophene rings, which are fundamental structures in various synthetic organic chemistry applications .

Medicinal Chemistry

In medicinal chemistry, it plays a vital role as a building block for developing compounds with diverse biological effects, aiding in the advancement of new therapeutic agents .

Safety and Hazards

The safety information for 2-Amino-2-(thiophen-3-yl)acetonitrile indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mécanisme D'action

Target of Action

It’s worth noting that thiophene-based analogs have been found to exhibit a variety of biological activities . They have been used in the development of advanced compounds with diverse biological effects, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, among other effects.

Biochemical Pathways

These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing processes such as cell proliferation, inflammation, microbial growth, and blood pressure regulation .

Result of Action

Given the broad spectrum of biological activities associated with thiophene derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-amino-2-thiophen-3-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVBAZCHRMIVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(thiophen-3-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2960018.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)